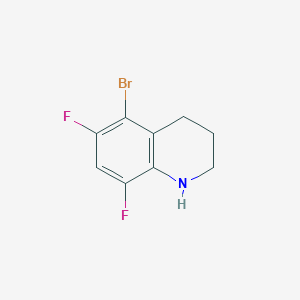

![molecular formula C20H19F3N2OS B2664853 4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 1023480-28-5](/img/structure/B2664853.png)

4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

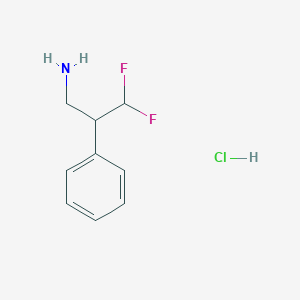

The molecular structure of this compound would be largely defined by the thiazole ring, which is aromatic and therefore contributes to the compound’s stability. The presence of the amine, tert-butyl, and trifluoromethoxy groups would also impact the compound’s reactivity and physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating amine group and the electron-withdrawing trifluoromethoxy group. The tert-butyl group is bulky and could impact the compound’s reactivity by sterically hindering reactions at the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and trifluoromethoxy groups could impact the compound’s solubility, while the bulky tert-butyl group could influence its melting and boiling points .Applications De Recherche Scientifique

Synthetic Organic Chemistry Applications

Nucleophilic Substitutions and Radical Reactions

tert-Butyl phenylazocarboxylates, which share structural motifs with the compound , have been identified as versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, offering pathways for the synthesis of azocarboxamides and facilitating modifications through oxygenation, halogenation, and aryl-aryl coupling under various conditions (Jasch et al., 2012).

Material Science and Electroluminescence

Star-Shaped Single-Polymer Systems for RGB Emission

In the field of material science, star-shaped single-polymer systems with tris(4-(3-hexyl-5-(7-(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)phenyl)amine cores have been developed for simultaneous RGB emission, leading to saturated white electroluminescence and amplified spontaneous emission. This research suggests potential applications in the development of optoelectronic devices (Liu et al., 2016).

Antitumor Activity

Synthesis and Antitumor Activity

Compounds structurally similar to 4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, have been synthesized and their crystal structures determined. Preliminary biological tests revealed good antitumor activity, indicating the potential use of related compounds in developing novel anticancer agents (叶姣 et al., 2015).

Catalysis

Electrocatalytic Synthesis of N-heteroaromatic Compounds

A study on the unexpected decomposition of tris(4-(tert-butyl)phenyl)amine during electrolysis, leading to the formation of a tetraarylhydrazine, has been reported. This tetraarylhydrazine serves as an electrocatalyst for synthesizing imidazopyridines and related N-heteroaromatic compounds through intramolecular annulation. This research opens up avenues for metal-free electrocatalytic methods in organic synthesis (Hou et al., 2021).

Propriétés

IUPAC Name |

4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2OS/c1-19(2,3)14-6-4-13(5-7-14)17-12-27-18(25-17)24-15-8-10-16(11-9-15)26-20(21,22)23/h4-12H,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKPXNOPCBLCNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2664772.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline](/img/structure/B2664773.png)

![2-(2-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2664775.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2664777.png)

![3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2664788.png)

amine](/img/structure/B2664789.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2664790.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2664791.png)